molecular formula C16H15FN2O2 B5863305 N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B5863305
M. Wt: 286.30 g/mol
InChI Key: ROJDMOOADMKQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, commonly known as FEN (Fluoroethyl-2-methyl-benzamide), is a chemical compound that has been extensively studied for its potential use in medical research. FEN is a derivative of benzamide, which is a class of organic compounds that have been studied for their various biological activities.

Mechanism of Action

FEN is believed to work by binding to a specific type of receptor in the brain known as the sigma-1 receptor. This receptor is involved in a variety of biological processes, including pain perception, inflammation, and anxiety. By binding to this receptor, FEN is thought to modulate these processes, resulting in its various biological effects.
Biochemical and Physiological Effects:
FEN has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce anxiety-like behaviors. FEN has also been shown to have potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FEN in lab experiments is its specificity for the sigma-1 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using FEN is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research involving FEN. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. FEN's potential neuroprotective effects could make it a promising candidate for further study in this area. Additionally, FEN's potential use in imaging studies could be further explored, particularly in the development of new imaging agents for PET scans. Finally, further research could be done to explore the potential use of FEN in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of FEN involves the reaction of 2-methylbenzoyl chloride with 2-aminofluorobenzene in the presence of triethylamine. This reaction results in the formation of FEN, which is then purified using column chromatography.

Scientific Research Applications

FEN has been extensively studied for its potential use in medical research. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. FEN has also been studied for its potential use in imaging studies, such as PET (Positron Emission Tomography) scans.

properties

IUPAC Name

N-[2-(2-fluoroanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11-6-2-3-7-12(11)16(21)18-10-15(20)19-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJDMOOADMKQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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